molecular formula C9H12N2O4 B13635181 1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B13635181
M. Wt: 212.20 g/mol
InChI Key: VOFGBKGARCZDGP-UHFFFAOYSA-N
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Description

1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a derivative of uracil, a pyrimidine nucleobase. This compound is known for its significant role in various biochemical and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the reaction of uracil derivatives with butylating agents under controlled conditions. The process often requires the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its butyl substitution, which imparts distinct chemical properties and reactivity compared to other uracil derivatives. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

1-butyl-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H12N2O4/c1-2-3-4-11-5-6(8(13)14)7(12)10-9(11)15/h5H,2-4H2,1H3,(H,13,14)(H,10,12,15)

InChI Key

VOFGBKGARCZDGP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=O)NC1=O)C(=O)O

Origin of Product

United States

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